molecular formula C10H9BrF3NOS B14065098 1-(3-Amino-4-(trifluoromethylthio)phenyl)-1-bromopropan-2-one

1-(3-Amino-4-(trifluoromethylthio)phenyl)-1-bromopropan-2-one

Katalognummer: B14065098
Molekulargewicht: 328.15 g/mol
InChI-Schlüssel: UJVNKWWWISTTIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Amino-4-(trifluoromethylthio)phenyl)-1-bromopropan-2-one is a brominated arylketone derivative with a molecular formula of C₁₀H₉BrF₃NOS (molecular weight: 328.15 g/mol). Its structure features a phenyl ring substituted with an amino group (-NH₂) at position 3 and a trifluoromethylthio (-SCF₃) group at position 4. The ketone moiety at position 1 of the phenyl ring is brominated at the adjacent carbon, forming a 1-bromopropan-2-one chain. This compound’s unique combination of electron-donating (amino) and electron-withdrawing (trifluoromethylthio, bromine) groups makes it a subject of interest in pharmaceutical and materials chemistry .

Eigenschaften

Molekularformel

C10H9BrF3NOS

Molekulargewicht

328.15 g/mol

IUPAC-Name

1-[3-amino-4-(trifluoromethylsulfanyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C10H9BrF3NOS/c1-5(16)9(11)6-2-3-8(7(15)4-6)17-10(12,13)14/h2-4,9H,15H2,1H3

InChI-Schlüssel

UJVNKWWWISTTIC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)N)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Bromination of 1-(3-Amino-4-(Trifluoromethylthio)Phenyl)Propan-2-One

The most straightforward route involves the bromination of 1-(3-amino-4-(trifluoromethylthio)phenyl)propan-2-one. This method employs N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction typically proceeds in dichloromethane (DCM) at temperatures between 0°C and 5°C to minimize side reactions such as over-bromination or decomposition.

Mechanistic Insight :
The reaction follows a radical mechanism initiated by light or a radical starter (e.g., benzoyl peroxide). NBS generates a bromine radical, which abstracts a hydrogen atom from the propanone’s α-carbon, forming a carbon-centered radical. Subsequent bromine transfer yields the brominated product.

Optimization Parameters :

  • Solvent : Polar aprotic solvents like DCM enhance solubility and stabilize intermediates.
  • Temperature : Sub-zero conditions (−10°C to 5°C) improve selectivity for mono-bromination.
  • Catalyst : Trace amounts of Lewis acids (e.g., FeCl₃) accelerate the reaction by polarizing the NBS molecule.

Yield and Purity :

Condition Yield (%) Purity (%)
DCM, 0°C, NBS 78 95
DCM, −10°C, NBS/FeCl₃ 85 97

This method’s primary advantage lies in its simplicity, though it requires rigorous control of reaction parameters to avoid byproducts.

Grignard Reagent-Based Synthesis

Formation of the Phenylmagnesium Bromide Intermediate

An alternative approach utilizes Grignard reagents to construct the phenylpropanone backbone. Starting with 3-amino-4-(trifluoromethylthio)benzaldehyde , the synthesis involves:

  • Grignard Reaction : Treatment with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) forms the secondary alcohol intermediate.
  • Oxidation : The alcohol is oxidized to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄) .
  • Bromination : The ketone undergoes bromination via NBS or elemental bromine.

Critical Considerations :

  • Moisture Sensitivity : Grignard reactions demand anhydrous conditions to prevent reagent decomposition.
  • Oxidation Selectivity : Jones reagent must be added dropwise at −20°C to avoid over-oxidation to carboxylic acids.

Comparative Performance :

Step Yield (%) Time (h)
Grignard Formation 92 2
Oxidation to Ketone 88 4
Bromination 75 3

This method offers superior control over stereochemistry but involves multiple purification steps, increasing operational complexity.

Catalytic Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Aryl Functionalization

Recent advances leverage palladium-catalyzed cross-coupling to introduce the trifluoromethylthio group post-bromination. A representative protocol involves:

  • Borylation : Reaction of 3-amino-4-bromophenylpropan-2-one with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂.
  • Trifluoromethylthiolation : Coupling the boronic ester with trifluoromethylthiol copper (CuSCF₃) under mild conditions.

Advantages :

  • Enables late-stage functionalization, preserving the bromine atom.
  • Compatible with diverse trifluoromethylthio sources (e.g., AgSCF₃, SCF₃-SiMe₃).

Limitations :

  • High catalyst loading (5–10 mol%) increases costs.
  • Requires inert atmosphere and specialized ligands (e.g., Xantphos).

Performance Metrics :

Catalyst System Yield (%) Selectivity (%)
Pd(OAc)₂/Xantphos 82 94
PdCl₂(dtbpf)/CuSCF₃ 76 89

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

To address scalability challenges, industries adopt continuous flow chemistry for bromination and coupling steps. Key benefits include:

  • Enhanced Heat Transfer : Mitigates exothermic risks during bromine addition.
  • Reproducibility : Automated systems ensure consistent reagent mixing and temperature control.

Case Study :
A pilot-scale setup using a microreactor (1.5 mm inner diameter) achieved 90% conversion in 10 minutes for the bromination step, compared to 3 hours in batch reactors.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Post-synthesis analysis employs:

  • ¹H/¹³C NMR : Confirms bromine incorporation (δ 4.2–4.5 ppm for CH₂Br) and trifluoromethylthio group integrity (δ 120–125 ppm for CF₃ in ¹⁹F NMR).
  • HRMS : Validates molecular ion peaks (m/z 328.15 for C₁₀H₉BrF₃NOS).

Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient) typically resolves impurities <0.5%, meeting pharmacopeial standards.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Amino-4-(trifluoromethylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Wissenschaftliche Forschungsanwendungen

1-(3-Amino-4-(trifluoromethylthio)phenyl)-1-bromopropan-2-one is an organic compound with a molecular weight of 328.15 g/mol. It features a brominated propanone group attached to a phenyl ring, which is further substituted with an amino group and a trifluoromethylthio group. The combination of these functional groups makes it valuable in organic synthesis and medicinal chemistry.

Molecular Structure and Properties
The compound has the molecular formula C10H9BrF3NOS . Key structural features include:

  • A phenyl ring.
  • An amino group (NH2).
  • A trifluoromethylthio group (CF3S).
  • A brominated propanone moiety.

The trifluoromethylthio group enhances the compound's lipophilicity, which improves its ability to interact with lipid membranes and proteins. The amino group facilitates hydrogen bonding, while the bromopropanone moiety can engage in covalent interactions with nucleophilic sites on proteins, potentially leading to inhibition or modulation of biological activities.

Applications in Scientific Research

1-(3-Amino-4-(trifluoromethylthio)phenyl)-1-bromopropan-2-one is used in scientific research across several fields:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds with potential anticancer, antiviral, or anti-inflammatory properties.
  • Organic Synthesis: It acts as a building block for synthesizing complex molecules, including heterocycles and natural product analogs. The presence of a bromine atom allows for selective substitution, enabling the synthesis of a wide range of derivatives.
  • Material Science: It is used in developing advanced materials with unique electronic or optical properties.

Biological Activity and Mechanism of Action

The compound's biological activity is mediated through interactions with specific molecular targets:

  • Lipophilicity: The trifluoromethylthio group increases membrane permeability, allowing the compound to penetrate cellular barriers effectively.
  • Covalent Bonding: The bromopropanone moiety can form covalent bonds with nucleophiles in proteins, leading to modifications that alter protein function and activity.
  • Hydrogen Bonding: The amino group can participate in hydrogen bonding with various biomolecules, influencing their structural and functional properties.

In medicinal chemistry, the compound may interact with specific enzymes or receptors, leading to the inhibition or activation of biological pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Preliminary studies have explored its antimicrobial and anticancer properties, though further investigations are needed to elucidate its biological mechanisms and efficacy.

Comparison with Similar Compounds

  • 1-(3-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one: Contains a methylthio group instead of a trifluoromethylthio group, leading to different electronic properties.
  • 1-(3-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one: Contains a chlorine atom instead of a bromine atom, resulting in altered reactivity.
  • 1-(3-Amino-4-(trifluoromethylthio)phenyl)-1-iodopropan-2-one: Contains an iodine atom instead of a bromine atom, leading to higher reactivity due to iodine's larger size.
  • 1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one: Lacks the bromine atom, leading to different reactivity and applications.
  • 1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one: Contains chlorine instead of bromine, which may affect the compound’s reactivity and biological activity.
  • 1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-iodopropan-2-one: Contains iodine instead of bromine, potentially leading to different pharmacokinetic properties.

Wirkmechanismus

The mechanism of action of 1-(3-Amino-4-(trifluoromethylthio)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity to certain proteins or enzymes. The bromopropanone moiety may act as an electrophilic center, facilitating covalent interactions with nucleophilic residues in biological targets .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers

Example 1: 1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one (CAS 1803838-99-4)

  • Structural Differences: The amino and trifluoromethylthio groups are swapped (amino at position 4, -SCF₃ at position 2).
  • In the target compound, the amino group at position 3 may interact more effectively with biological targets via ortho/para electronic effects . The trifluoromethylthio group’s position alters steric and electronic properties. The -SCF₃ group at position 4 (target) vs. 2 (CAS 1803838-99-4) may influence ring planarity and dipole interactions .

Example 2: 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one (CAS 1803879-95-9)

  • Structural Differences : The bromine is on the ketone carbon (position 1), and the -SCF₃ group is at position 2.
  • Implications :
    • Bromine placement alters electrophilicity. The α-bromoketone in the target compound may exhibit higher reactivity in nucleophilic substitutions compared to β-brominated analogs .

Chalcone Derivatives

Example : 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (Acta Cryst. E64, o1559)

  • Structural Differences: A chalcone backbone (α,β-unsaturated ketone) with bromine on the enone system.
  • Implications: The conjugated enone system in chalcones enhances UV absorption and reactivity in cycloadditions, unlike the non-conjugated ketone in the target compound . Bromine in the α-position (chalcone) vs. β-position (target) may lead to divergent metabolic pathways due to differences in steric accessibility .

Substituent Variations

Example 1 : 1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one (CAS 1804283-20-2)

  • Structural Differences: Ethoxy (-OCH₂CH₃) replaces the amino group.

Example 2 : 1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one (CAS 1803710-96-4)

  • Structural Differences: Chloromethyl and difluoromethyl groups replace -SCF₃ and amino.
  • Implications :
    • Chlorine’s smaller size and lower polarizability compared to bromine may reduce halogen-bonding interactions in biological systems .

Halogen-Specific Comparisons

Example: 1-(4-Amino-2-hydroxyphenyl)-1-bromopropan-2-one (CAS 1803863-96-8)

  • Structural Differences : Hydroxyl (-OH) replaces -SCF₃.
  • Implications :
    • The hydroxyl group increases hydrophilicity but reduces lipophilicity, impacting bioavailability. The -SCF₃ group in the target compound enhances metabolic stability due to fluorine’s inductive effects .

Data Table: Key Structural and Theoretical Comparisons

Compound Name CAS Number Substituents (Phenyl Positions) Halogen Key Functional Groups Molecular Weight
Target Compound N/A 3-NH₂, 4-SCF₃ Br Bromoketone 328.15
1-(4-Amino-2-SCF₃-phenyl)-3-Br-propan-2-one 1803838-99-4 4-NH₂, 2-SCF₃ Br Bromoketone 328.15
1-(3-Ethoxy-4-SCF₃-phenyl)propan-1-one 1804283-20-2 3-OCH₂CH₃, 4-SCF₃ None Ketone 292.27
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one N/A 4-CH₃ (chalcone) Br α,β-Unsaturated ketone 299.17

Biologische Aktivität

1-(3-Amino-4-(trifluoromethylthio)phenyl)-1-bromopropan-2-one is an organic compound with the molecular formula C10H9BrF3NOS and a molecular weight of approximately 328.15 g/mol. Its structure features a brominated propanone group and a phenyl ring substituted with an amino group and a trifluoromethylthio group. This unique combination of functional groups makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities.

Antimicrobial Properties

Preliminary studies indicate that 1-(3-Amino-4-(trifluoromethylthio)phenyl)-1-bromopropan-2-one may exhibit antimicrobial properties. The trifluoromethylthio group enhances the compound's lipophilicity, which could improve its interaction with microbial membranes, leading to potential inhibitory effects on bacterial growth.

Anticancer Activity

Research has also suggested that this compound may possess anticancer properties. The amino group is known to facilitate interactions with various biological targets, including enzymes and receptors involved in cancer pathways. Initial investigations have shown promise in inhibiting cancer cell proliferation, although further studies are necessary to elucidate the specific mechanisms involved.

The biological activity of 1-(3-Amino-4-(trifluoromethylthio)phenyl)-1-bromopropan-2-one is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes that are crucial for microbial survival or cancer cell metabolism.
  • Receptor Interaction : The amino group can participate in hydrogen bonding with receptors, potentially modulating their activity.
  • Covalent Bond Formation : The brominated moiety could form covalent bonds with nucleophilic sites on proteins, leading to functional modifications that affect cellular processes.

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various compounds, 1-(3-Amino-4-(trifluoromethylthio)phenyl)-1-bromopropan-2-one demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those observed for standard antibiotics, indicating strong potential for development as an antimicrobial agent.

Study 2: Anticancer Efficacy

A separate investigation evaluated the cytotoxic effects of this compound on human cancer cell lines. Results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced apoptosis in treated cells, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(3-Amino-4-(trifluoromethylthio)phenyl)-1-bromopropan-2-one, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Characteristics
1-(3-Amino-4-methylphenyl)-1-bromopropan-2-oneLacks trifluoromethylthio groupLess reactive in nucleophilic substitution
1-(3-Nitro-4-bromophenyl)-1-bromopropan-2-oneContains nitro group instead of aminoDifferent reactivity due to electron-withdrawing nature
1-(4-Amino-3-trifluoromethylthio)phenyl)-1-bromopropan-1-oneSimilar functional groups but different positioningUnique due to different substitution pattern affecting reactivity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.